Benzo[d]oxazol-2-ylmethanol
Overview
Description
Benzo[d]oxazol-2-ylmethanol is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. Benzoxazoles are known for their diverse biological activities and are of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, a related compound, was achieved and confirmed by IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination . This process typically involves the formation of the benzoxazole core followed by subsequent functionalization at appropriate positions on the ring system.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal. For example, the crystal structure of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, was determined using X-ray diffraction, and its gas phase structure was obtained by quantum chemical calculations . These structures help in understanding the conformation and electronic distribution within the molecule, which are crucial for their biological activity.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. The reactivity of these compounds can be influenced by the substituents on the benzoxazole core. For instance, the presence of an amino group or an oxo group can facilitate the formation of hydrogen bonds, as seen in the intramolecular hydrogen bond between N9–H...O3 atoms in a synthesized isoxazolone derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different functional groups can significantly alter these properties. For example, the crystal structure analysis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate revealed weak interactions between oxygen atoms, which can affect the compound's physical properties and its interactions in a biological environment .
Scientific Research Applications
Anticonvulsant Agent Synthesis
Benzo[d]oxazol-2-ylmethanol derivatives have shown potential as anticonvulsant agents. For instance, a study synthesized 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles, demonstrating significant anticonvulsant effects with lower toxicity compared to traditional drugs like carbamazepine (Wei et al., 2009).
Anticancer Agent Development
These compounds have also been explored as anticancer agents. A research synthesized 2-Aryl 5-hydroxy benzo[d]oxazoles, which displayed selective growth inhibition of cancer cells, with some showing promising IC50 values comparable to the known anticancer drug doxorubicin (Tangellamudi et al., 2018).
Fluorescent Probes for Imaging
Benzo[d]oxazol-2-ylmethanol derivatives have been utilized in the development of fluorescent probes. For example, ESIPT inspired fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl) phenol showed sensitivity to the micro-environment and was studied for its photophysical behavior (Phatangare et al., 2013).
Antimicrobial and Antifungal Agents
Studies have been conducted on the antimicrobial and antifungal properties of benzo[d]oxazol-2-ylmethanol derivatives. For instance, some derivatives demonstrated significant activity against various microbes and fungi, suggesting their potential as antimicrobial and antifungal agents (Turan-Zitouni et al., 2007); (Ryu et al., 2009).
Synthesis Methodologies
Eco-friendly and atom-economical synthesis methods for benzo[d]oxazoles have been developed, highlighting the importance of green chemistry in the synthesis of these compounds (Sung et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1,3-benzoxazol-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAYHDNWECITJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619871 | |
Record name | (1,3-Benzoxazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]oxazol-2-ylmethanol | |
CAS RN |
77186-95-9 | |
Record name | (1,3-Benzoxazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazol-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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